1-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)phthalazine
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Overview
Description
1-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)phthalazine is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phthalazine core substituted with a 4-chlorophenyl group and a 4-methylpiperazin-1-yl group, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)phthalazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Reaction Conditions: These reactions are generally carried out under anhydrous conditions, with the use of catalysts such as palladium or copper to facilitate the coupling reactions
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)phthalazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)phthalazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)phthalazine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperazine: This compound shares the chlorophenyl group but lacks the phthalazine core, resulting in different chemical and biological properties.
4-(4-Methylpiperazin-1-yl)phthalazine: This compound retains the phthalazine core and the piperazine group but lacks the chlorophenyl substitution, leading to variations in reactivity and applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-(4-methylpiperazin-1-yl)phthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4/c1-23-10-12-24(13-11-23)19-17-5-3-2-4-16(17)18(21-22-19)14-6-8-15(20)9-7-14/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYMTKHBFSGCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667849 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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